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Introduction to MT477

MT477 is a novel thiopyrano[2,3-c]quinoline compound identified as a multi-targeted anticancer agent.

Preclinical studies demonstrate that MT477 exerts its antitumor effects through induction of apoptosis and

necrosis, inhibition of key oncogenic signaling pathways, and disruption of cytoskeletal organization [1] [2]

[3]. The compound shows particular efficacy against various cancer cell lines, including pancreatic, lung, and

breast cancer models, through its complex mechanism of action involving protein kinase inhibition and

oxidative stress response modulation [3].

In Vivo Dosing and Administration

MT477 has been evaluated in multiple in vivo tumor xenograft models, primarily through intraperitoneal

administration. The table below summarizes key dosing parameters from published studies:

Tumor Model Dose
Administration
Route

Treatment
Schedule

Efficacy
Outcomes

Toxicity
Observations

A431

(epidermoid) &
H226 (lung)

mouse xenograft
[2]

33,

100,
1000

µg/kg

Intraperitoneal

(i.p.)

Days 1, 4, 8,

16, 18, 20

24.5% tumor

volume
decrease (1

mg/kg, week 3)

No weight loss

reported
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Tumor Model Dose
Administration
Route

Treatment
Schedule

Efficacy
Outcomes

Toxicity
Observations

H226 mouse

xenograft [2]

1

mg/kg

Intraperitoneal

(i.p.)

Days 1, 4, 8,

20, 24, 28

43.6% tumor

growth inhibition

No weight loss

reported

Orthotopic

MiaPaCa-2
(pancreatic)

mouse model [3]

10, 33,

100
µg/kg

Intraperitoneal

(i.p.)

Day 8, 13,

18, then daily
to day 34

49.5±14.8%

inhibition (100
µg/kg,

p=0.0021)

Not specified

Mechanism of Action and Signaling Pathways

MT477 functions as a multi-targeted agent, impacting several critical cellular pathways as illustrated below

and detailed in the subsequent table:
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Molecular Targets & Inhibition

Affected Signaling Pathways

Cellular Outcomes

MT477

AURKA
(77% inhibition)

MAPK14
(104% inhibition)
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(89% inhibition)
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(83% inhibition) PKCRas-GTP

Cell Cycle
Disruption

ERK/MAPK pathwaySAPK/JNK signaling

Actin Cytoskeleton
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NRF2-mediated
oxidative stress response
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Necrosis

p53 signaling

Caspase-3
Activation

RXR-VDR signaling
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Figure 1: MT477 multi-target mechanism of action and signaling pathway modulation.

Target/Pathway Effect of MT477 Experimental Evidence

Kinase Inhibition

AURKA 77±1% inhibition [3] FRET-based kinase assay

MAPK14 104±2% inhibition [3] FRET-based kinase assay
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Target/Pathway Effect of MT477 Experimental Evidence

AMPK A2/B1/G1 89% inhibition [3] FRET-based kinase assay

FGR 83±2% inhibition [3] FRET-based kinase assay

PKC Direct inhibition [2] [3] Western blot, kinase
assay

Signaling Molecules

Ras-GTP Decreased protein expression [2] Western blot analysis

p-Erk1/2 Decreased phosphorylation [2] Western blot analysis

p-Elk1 Decreased phosphorylation [2] Western blot analysis

Pathway Activation

NRF2-mediated oxidative

stress

Strong induction [3] Microarray analysis

p53 signaling Increased [3] Microarray analysis

RXR-VDR signaling Activation [3] Microarray analysis

Cellular Effects

Apoptosis Induction via caspase-3 [3] Flow cytometry

Cell proliferation Inhibition [1] [3] MTT assay

Actin cytoskeleton Reorganization with filopodia formation
[3]

Microscopic observation

Experimental Protocols

In Vivo Dosing and Efficacy Protocol
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Objective: Evaluate antitumor efficacy of MT477 in orthotopic pancreatic cancer model [3]

Materials:

Female nude mice (4-6 weeks old)
MiaPaCa-2 pancreatic cancer cells

Matrigel (Becton Dickinson)
MT477 compound

DMSO (vehicle control)

Methods:

Cell Preparation: Harvest cultured MiaPaCa-2 cells and suspend in Matrigel

Orthotopic Implantation: Surgically implant cells into the tail of pancreas of anesthetized mice
Randomization: Randomize mice into control and treatment groups (10 mice/group)

Dosing Regimen:
Administer MT477 via intraperitoneal injection

Dose levels: 10 μg/kg, 33 μg/kg, and 100 μg/kg
Treatment schedule: Days 8, 13, 18, then daily until day 34

Control group: Vehicle (DMSO) only
Tumor Monitoring:

Confirm tumor presence by abdominal ultrasound on days 14, 21, 28, and 34
Use HP Sonos 5500 with 15-6L linear array transducer (63 MHz)

Perform B-mode imaging (30 frames/s; 20 mm field of view)
Measure tumor dimensions in transversal and sagittal planes

Tumor Volume Calculation:
Apply ellipsoid formula: V = w² × l × 3.14/6

Where w = short axis, l = long axis of ellipsoid

Statistical Analysis:

Use natural log transformation for tumor volume data

Apply analysis of variance to test differences between groups
Adjust for baseline tumor volume and multiple comparisons (Bonferroni correction)

Consider p-values < 0.05 statistically significant

Mechanism of Action Studies

Kinase Inhibition Profiling [3]:
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Assay Principle: Z'LYTE FRET-based biochemical assay using phosphorylation-dependent

fluorescence resonance energy transfer
Reaction Conditions:

10 μM MT477 in 1% DMSO
Peptide/kinase mixtures in appropriate kinase buffer

Km ATP solution in 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA
60-minute incubation at room temperature

Detection: Add development reagent, read on fluorescence plate reader
IC₅₀ Determination: Use 10-point titrations, calculate by XLFit software

Gene Expression Analysis [3]:

Cell Treatment: Treat H226, MDA231, and MiaPaCa-2 cells with IC₅₀ MT477 doses for 12 and 24
hours

RNA Extraction: Use RNeasy Mini Kit per manufacturer's instructions
Microarray Processing: Convert RNA to cDNA and cRNA, hybridize to Affymetrix Human Genome

U133 Plus 2.0 arrays
Data Analysis: Scan arrays with HP Scanarray 5000, analyze with Ingenuity Pathway Analysis

(p<0.001 significance threshold)

Research Applications and Considerations

MT477 presents a promising multi-targeted approach for cancer therapy development, particularly for

difficult-to-treat malignancies such as pancreatic cancer. Its complex mechanism involving both kinase

inhibition and oxidative stress pathway activation provides multiple angles for therapeutic intervention.

Key Research Applications:

Pancreatic Cancer Therapy Development: Demonstrated efficacy in orthotopic MiaPaCa-2 models
supports further investigation [3]

KRAS-Mutated Cancers: Shown effectiveness in KRAS-mutated A549 and MiaPaCa-2 cell lines [1]
[3]

Multi-Target Kinase Inhibition: Broad kinase inhibition profile enables targeting of multiple
oncogenic pathways simultaneously [3]

Oxidative Stress Modulation: NRF2 pathway induction represents novel mechanism for disrupting
cancer cell redox homeostasis [3]

Considerations for Future Studies:
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Optimal solvent formulation for enhanced bioavailability requires further investigation

Chronic toxicity profiles and maximum tolerated doses need comprehensive evaluation
Combination therapy strategies with conventional chemotherapeutics remain unexplored

Pharmacokinetic parameters and tissue distribution warrant detailed characterization

Conclusion

MT477 represents a promising multi-targeted agent with demonstrated in vivo efficacy against pancreatic,

lung, and other cancer models. The detailed protocols provided herein for in vivo dosing, efficacy

assessment, and mechanism studies provide researchers with robust methodologies for further investigation

of this compound. The complex mechanism of action involving kinase inhibition and oxidative stress

pathway modulation positions MT477 as an attractive candidate for development against aggressive

malignancies, particularly those with limited treatment options.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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